molecular formula C11H13NO2 B3032767 3-(3,4-Dimethoxyphenyl)propanenitrile CAS No. 49621-56-9

3-(3,4-Dimethoxyphenyl)propanenitrile

Cat. No. B3032767
Key on ui cas rn: 49621-56-9
M. Wt: 191.23 g/mol
InChI Key: LECKQPWCSYMCDR-UHFFFAOYSA-N
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Patent
US08779121B2

Procedure details

To a solution of 1 g (5.3 mmoles) of (2E)-3-(3,4-dimethoxyphenyl)prop-2-enenitrile in 9.3 mL of pyridine and 2.8 mL of methanol there is added, little by little, 0.24 g of NaBH4 (6.3 mmol, 1.2 eq.). The reaction mixture is heated at reflux (100° C.) for 9 hours. After cooling to ambient temperature, the reaction mixture is added to a solution of 9 mL of hydrochloric acid 37% in 24 g of ice. The solution is extracted twice with dichloromethane. The organic phases are collected and the solvent is evaporated off under reduced pressure to yield 0.82 g of a red-brown oil which crystallises.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
9.3 mL
Type
solvent
Reaction Step One
Quantity
2.8 mL
Type
solvent
Reaction Step One
Name
Quantity
0.24 g
Type
reactant
Reaction Step Two
Quantity
9 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
24 g
Type
solvent
Reaction Step Three
Yield
82%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5](/[CH:11]=[CH:12]/[C:13]#[N:14])[CH:6]=[CH:7][C:8]=1[O:9][CH3:10].[BH4-].[Na+].Cl>N1C=CC=CC=1.CO>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH2:11][CH2:12][C:13]#[N:14])[CH:6]=[CH:7][C:8]=1[O:9][CH3:10] |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
COC=1C=C(C=CC1OC)/C=C/C#N
Name
Quantity
9.3 mL
Type
solvent
Smiles
N1=CC=CC=C1
Name
Quantity
2.8 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.24 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
9 mL
Type
reactant
Smiles
Cl
Name
ice
Quantity
24 g
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to ambient temperature
EXTRACTION
Type
EXTRACTION
Details
The solution is extracted twice with dichloromethane
CUSTOM
Type
CUSTOM
Details
The organic phases are collected
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated off under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=CC1OC)CCC#N
Measurements
Type Value Analysis
AMOUNT: MASS 0.82 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 80.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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